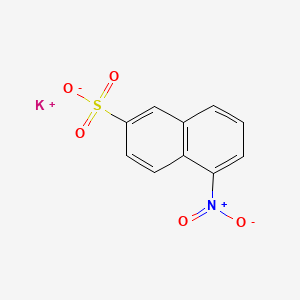![molecular formula C26H34Cl2N2O B12694327 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole CAS No. 135330-86-8](/img/structure/B12694327.png)
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a trimethyldodecatrienoxy group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 2,4-dichlorophenyl, is reacted with an appropriate reagent to form the intermediate compound.
Attachment of the trimethyldodecatrienoxy group: The intermediate is then reacted with a compound containing the trimethyldodecatrienoxy group under specific conditions to form the desired product.
Cyclization to form the imidazole ring: The final step involves the cyclization of the intermediate to form the imidazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions and ensure consistent product quality.
Purification steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]imidazole
- 1-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]benzene
- 1-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]pyridine
Uniqueness
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyldodecatrienoxy group, in particular, enhances its lipophilicity and ability to interact with lipid membranes, making it a valuable compound in medicinal and industrial applications.
Propiedades
Número CAS |
135330-86-8 |
|---|---|
Fórmula molecular |
C26H34Cl2N2O |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole |
InChI |
InChI=1S/C26H34Cl2N2O/c1-20(2)7-5-8-21(3)9-6-10-22(4)13-16-31-26(18-30-15-14-29-19-30)24-12-11-23(27)17-25(24)28/h7,9,11-15,17,19,26H,5-6,8,10,16,18H2,1-4H3/b21-9+,22-13+ |
Clave InChI |
RFKZUBXIWREGPU-PLIWVGOGSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


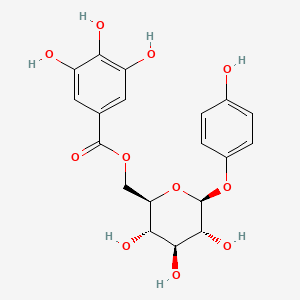
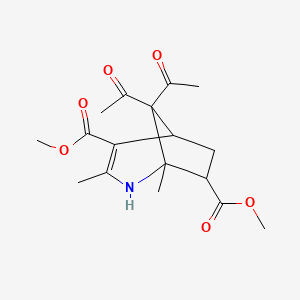
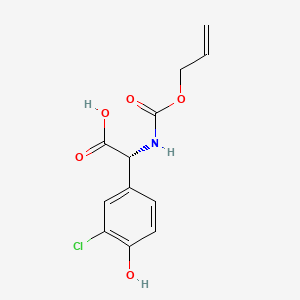


![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
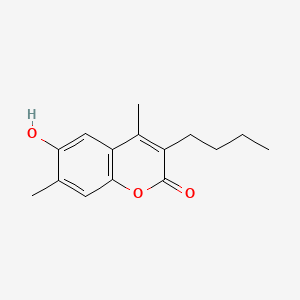

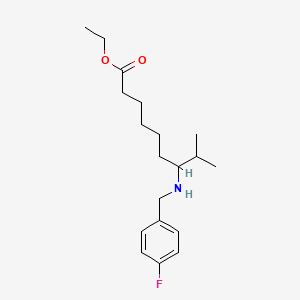

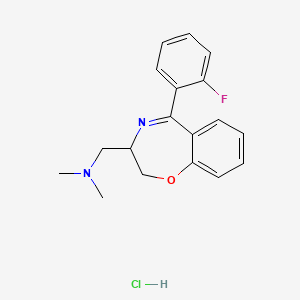
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
